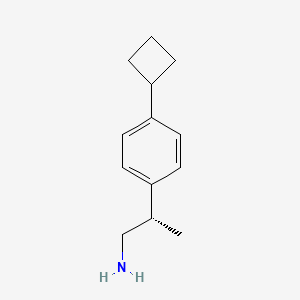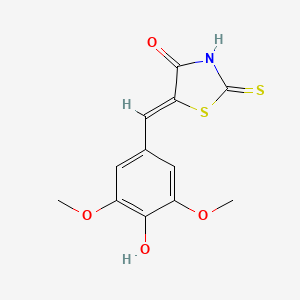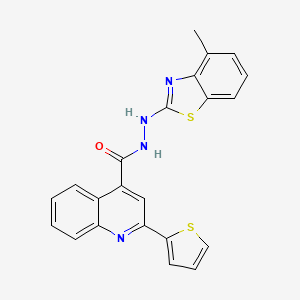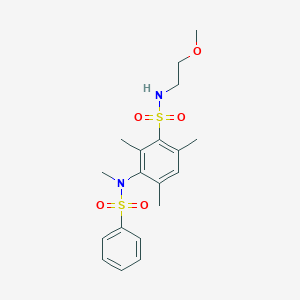
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine, also known as Bupropion, is a medication used to treat depression, seasonal affective disorder, and smoking cessation. It is a substituted cathinone and a norepinephrine-dopamine reuptake inhibitor.
作用機序
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine works by inhibiting the reuptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. By inhibiting their reuptake, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and improve overall mood. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have a weak inhibitory effect on the reuptake of serotonin, another neurotransmitter involved in the regulation of mood.
Biochemical and Physiological Effects
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of norepinephrine and dopamine in the brain, which can improve mood and increase alertness. It has also been found to decrease the levels of acetylcholine, a neurotransmitter involved in learning and memory. This may explain why (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating ADHD, as it may help improve attention and focus.
実験室実験の利点と制限
One advantage of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its well-documented mechanism of action. Because it is a well-studied medication, researchers can be confident in its ability to inhibit the reuptake of norepinephrine and dopamine. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to be effective in a variety of conditions, making it a versatile tool for researchers.
One limitation of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its potential for side effects. While (2S)-2-(4-Cyclobutylphenyl)propan-1-amine is generally well-tolerated, it can cause side effects such as insomnia, dry mouth, and nausea. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been associated with an increased risk of seizures, particularly at higher doses.
将来の方向性
There are a number of future directions for research on (2S)-2-(4-Cyclobutylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of bipolar disorder. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating the depressive phase of bipolar disorder, but its use in the manic phase is less clear. Additionally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to help reduce appetite and increase metabolism, making it a potential tool for weight loss. Finally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of neuropathic pain. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have analgesic properties, and may be effective in reducing pain associated with nerve damage.
合成法
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine can be synthesized using a variety of methods, including the reduction of 4'-chloropropiophenone with lithium aluminum hydride, the reduction of 4'-fluoropropiophenone with sodium borohydride, and the reduction of 4'-nitropropiophenone with iron and hydrochloric acid. The most commonly used method is the reduction of 4'-chloropropiophenone with lithium aluminum hydride.
科学的研究の応用
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been extensively studied for its antidepressant and smoking cessation properties. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in reducing symptoms of depression and improving overall quality of life. It has also been found to be effective in helping people quit smoking.
特性
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12H,2-4,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDYQVETUQPNZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)



![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)


![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)